molecular formula C6H4FIO B1315855 2-Fluoro-4-iodophenol CAS No. 2713-28-2

2-Fluoro-4-iodophenol

Cat. No.: B1315855
CAS No.: 2713-28-2
M. Wt: 238 g/mol
InChI Key: FDOQGGGFQVVOBN-UHFFFAOYSA-N
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Description

2-Fluoro-4-iodophenol is an organic compound with the molecular formula C₆H₄FIO. It is a halogenated phenol, characterized by the presence of both fluorine and iodine atoms attached to a benzene ring.

Preparation Methods

2-Fluoro-4-iodophenol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of 2-fluoro-4-nitrophenol with sodium iodide in the presence of a reducing agent such as iron powder. The reaction typically occurs under reflux conditions in a suitable solvent like ethanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-Fluoro-4-iodophenol undergoes various types of chemical reactions, including:

Scientific Research Applications

2-Fluoro-4-iodophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-iodophenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the halogen atoms can participate in halogen bonding and other non-covalent interactions. These interactions can affect the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

2-Fluoro-4-iodophenol can be compared with other halogenated phenols such as:

  • 2-Fluoro-4-chlorophenol
  • 2-Fluoro-4-bromophenol
  • 2-Fluoro-4-nitrophenol

Compared to these compounds, this compound is unique due to the presence of both fluorine and iodine atoms, which confer distinct chemical reactivity and biological activity. The iodine atom, being larger and more polarizable, can engage in different types of interactions compared to chlorine or bromine, making this compound a valuable compound in various research applications .

Properties

IUPAC Name

2-fluoro-4-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FIO/c7-5-3-4(8)1-2-6(5)9/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDOQGGGFQVVOBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40561549
Record name 2-Fluoro-4-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40561549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2713-28-2
Record name 2-Fluoro-4-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40561549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-4-iodophenol
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Synthesis routes and methods I

Procedure details

To a solution of 2-fluoro-4-iodophenylacetate (500 mg) in methanol (3 ml) was added 1.07 ml of 2N aqueous sodium hydroxide. The reaction solution was stirred at room temperature for 40 minutes, followed by vacuum concentration of the reaction solution. The residue obtained was diluted with water, acidified with 10% aqueous citric acid to pH 4, then extracted with ethyl acetate, and dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure to afford the title compound as a colorless oil.
Name
2-fluoro-4-iodophenylacetate
Quantity
500 mg
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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